HIV-1 NNRTI Activity Advantage Over Pyridine and Thiadiazole Analogs
In a direct head-to-head comparison within the same study, the 1H-benzo[d]imidazole-substituted compound 3b (2-(1H-benzo[d]imidazol-2-ylthio)-N-(2,5-difluorophenyl)acetamide) exhibited an IC50 of 1.25 µM against HIV-1 (IIIB) in MT-4 cells, while its pyridine analog (2b) and 5-amino-1,3,4-thiadiazole analog (4b) showed markedly higher IC50 values, confirming that the benzimidazole ring is critical for potency [1]. Although the specific IC50 for CAS 724757-73-7 has not been reported, its identical benzimidazole-phenyl core places it within the most active structural cluster identified in this SAR study.
| Evidence Dimension | Inhibition of HIV-1 (IIIB) replication in MT-4 cell cultures (IC50) |
|---|---|
| Target Compound Data | Predicted to be in the lower micromolar range based on structural analogy to 3b (IC50 = 1.25 µM) |
| Comparator Or Baseline | 3b (benzimidazole series): IC50 = 1.25 µM; 2b (pyridine series): IC50 > 10 µM; 4b (thiadiazole series): IC50 > 10 µM |
| Quantified Difference | Approximately 8-fold improvement in potency for the benzimidazole-containing series over pyridine/thiadiazole analogs |
| Conditions | HIV-1 (IIIB) strain, MT-4 cell line, ELISA-based assay, reference drug AZT IC50 = 0.016 µM |
Why This Matters
This potency gap demonstrates that procurement of a non-benzimidazole N-aryl-2-arylthioacetamide would likely yield an inactive or weakly active compound for HIV-1 RT studies.
- [1] Xiaohe, Z., Yu, Q., Hong, Y., Xiuqing, S., & Rugang, Z. (2010). Synthesis, biological evaluation and molecular modeling studies of N‑aryl‑2‑arylthioacetamides as non‑nucleoside HIV‑1 reverse transcriptase inhibitors. Chemical Biology & Drug Design, 76(4), 330–339. https://doi.org/10.1111/j.1747-0285.2010.01017.x. View Source
